3,4-Diphenylcyclopent-2-en-1-one

Descripción

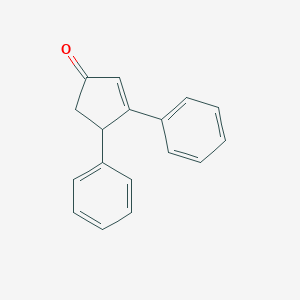

3,4-Diphenylcyclopent-2-en-1-one (C₁₇H₁₄O, molecular weight 234.30 g/mol) is a cyclopentenone derivative featuring phenyl substituents at the 3- and 4-positions of the five-membered ring (Figure 1). This compound is synthesized via Nazarov cyclization, a method optimized using deep eutectic solvents (DES) such as TPMPBr/AA (triphenylmethylphosphonium bromide/acetic acid) or TPMPBr/EG (ethylene glycol), achieving conversions up to 82% under controlled conditions . Its structure, characterized by conjugated enone and aromatic systems, renders it valuable in organic synthesis, particularly as a precursor for complex molecules like steroids .

Propiedades

Número CAS |

24771-62-8 |

|---|---|

Fórmula molecular |

C17H14O |

Peso molecular |

234.29 g/mol |

Nombre IUPAC |

3,4-diphenylcyclopent-2-en-1-one |

InChI |

InChI=1S/C17H14O/c18-15-11-16(13-7-3-1-4-8-13)17(12-15)14-9-5-2-6-10-14/h1-11,17H,12H2 |

Clave InChI |

JDBDZYFLZFNDLM-UHFFFAOYSA-N |

SMILES |

C1C(C(=CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |

SMILES canónico |

C1C(C(=CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Otros números CAS |

24771-62-8 |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Organic Synthesis

3,4-Diphenylcyclopent-2-en-1-one serves as a key building block in the synthesis of complex organic molecules. It is particularly useful in:

- Anthraquinone Derivatives: It can be transformed into various anthraquinones through Diels-Alder reactions.

| Reaction Type | Product | Notes |

|---|---|---|

| Diels-Alder | 2,3-Diphenylanthraquinone | Forms through reaction with naphthoquinone |

| Nazarov Cyclization | Cyclopentenone derivatives | Enhanced by using Lewis and Bronsted acids |

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit promising biological activities:

- Anti-Cancer Properties: Studies have shown that certain derivatives demonstrate efficacy against lung and colon carcinoma cell lines.

| Biological Activity | Targeted Cancer Type | Efficacy Observed |

|---|---|---|

| Anticancer | Lung carcinoma | Significant inhibition observed |

| Anticancer | Colon carcinoma | Promising results in cell line studies |

Material Science

The compound is investigated for its potential use in developing new materials due to its unique chemical structure. Its ability to undergo various chemical transformations allows for the creation of novel polymeric materials with specific properties.

Case Study 1: Synthesis and Application in Drug Discovery

A study detailed the synthesis of a series of cyclopentene derivatives from this compound, which were evaluated for their biological activity against various cancer cell lines. The results indicated that specific modifications to the phenyl groups enhanced anti-cancer properties, leading to further exploration as potential drug candidates.

Case Study 2: Use in Material Development

Another research effort focused on utilizing this compound as a precursor for creating advanced materials. The study demonstrated that the compound could be polymerized to form materials with desirable mechanical and thermal properties, suitable for applications in electronics and coatings.

Comparación Con Compuestos Similares

2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one

- Molecular Formula : C₁₉H₁₈O

- Molecular Weight : 278.35 g/mol

- Key Substituents : Methyl groups at positions 2 and 5, phenyl groups at 3 and 3.

- Synthesis : Produced via Nazarov cyclization of 2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one (S1) in DES. Full conversion is achieved under optimized conditions (temperature, solvent ratio) using statistical multivariate analysis .

- Higher molecular weight (278.35 vs. 234.30) results in increased density (1.168 g/cm³) and boiling point (381.4°C) . Applications: Intermediate in fine chemical synthesis; methyl groups may enhance thermal stability for industrial processes.

4-Hydroxy-2-methyl-3,4-diphenylcyclopent-2-en-1-one

- Molecular Formula : C₁₈H₁₆O₂

- Molecular Weight : 264.32 g/mol

- Key Substituents : Hydroxyl at position 4, methyl at 2, phenyl at 3 and 4.

- Structure and Properties: The hydroxyl group facilitates hydrogen bonding (O–H···O interactions), forming chains in the crystal lattice . Dihedral angles between phenyl rings and the cyclopentenone core range from 71.36° to 86.74°, indicating significant steric distortion .

- Applications : Acts as a D-ring precursor for steroidal synthesis due to its chiral center and aromatic substituents, which mimic natural steroid frameworks .

3,4-Dimethyl-2-hydroxycyclopent-2-en-1-one

- Molecular Formula : C₇H₁₀O₂

- Molecular Weight : 126.15 g/mol

- Key Substituents : Methyl at 3 and 4, hydroxyl at 2.

- Comparison :

- Smaller molecular size reduces steric effects but limits aromatic interactions.

- The hydroxyl group increases polarity, improving solubility in polar solvents compared to phenyl-substituted analogs .

- Applications: Less common in complex synthesis due to simplicity; used in small-molecule catalysis or fragrance intermediates.

3,4-Diphenylcyclopent-3-en-1-one

- Molecular Formula : C₁₇H₁₄O

- Molecular Weight : 234.30 g/mol

- Key Difference : Double bond at position 3 (vs. 2 in the parent compound).

- Impact: Altered conjugation shifts electronic properties, affecting reactivity in cycloadditions (e.g., Diels-Alder). Limited data on synthesis, but CAS 7402-06-4 suggests commercial availability for niche applications .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Trends

- Synthetic Efficiency : DES solvents improve Nazarov cyclization yields for phenyl- and methyl-substituted derivatives, with TPMPBr/AA showing synergistic effects .

- Crystal Engineering : Hydroxyl groups enable predictable supramolecular architectures via hydrogen bonding, critical for designing solid-state materials .

- Biological Relevance: Phenyl-substituted cyclopentenones are prioritized in medicinal chemistry due to structural mimicry of bioactive molecules (e.g., steroids) .

Métodos De Preparación

Synthesis of 4-Hydroxy-3,4-diphenylcyclopent-2-enone

The precursor to 3,4-diphenylcyclopent-2-en-1-one, 4-hydroxy-3,4-diphenylcyclopent-2-enone , is synthesized via a base-catalyzed condensation of benzil (1,2-diphenylethanedione) and acetone. Bailey et al. (2006) reported a 96% yield under mild conditions:

-

Reactants : Benzil (2 mmol), acetone (excess)

-

Catalyst : Potassium hydroxide (KOH) in ethanol

The reaction proceeds through an aldol-like mechanism, where acetone enolate attacks benzil, forming a diketone intermediate that undergoes intramolecular cyclization. The hydroxyl group at C4 stabilizes the enolate intermediate, favoring ring closure (Figure 1).

Key Analytical Data:

-

Molecular formula : C17H14O2

-

Spectroscopic confirmation :

Nazarov Cyclization of Divinyl Ketones

Reaction Mechanism and Substrate Design

The Nazarov cyclization, a classical method for synthesizing cyclopentenones, involves acid-catalyzed electrocyclic closure of divinyl ketones. For this compound, the substrate 1,5-diphenylpenta-1,4-dien-3-one undergoes 4π-conrotatory ring closure under acidic conditions (Figure 2).

Optimized Conditions (Adapted from Baldino et al., 2020):

Yield and Selectivity

The reaction produces This compound alongside a minor byproduct, methylidene cyclopentanone. Key findings include:

Table 1: Effect of DES1 Composition on Nazarov Cyclization

| DES Component Ratio | Temperature (°C) | Time (h) | Conversion (%) | cis:% |

|---|---|---|---|---|

| 1:3 (TPMPBr:EG) | 100 | 6 | 92 | 68 |

| 1:3 (TPMPBr:AA) | 80 | 8 | 88 | 55 |

EG = ethylene glycol; AA = acetic acid.

Q & A

Q. How is this compound utilized in designing novel bicyclic scaffolds?

- Methodological Answer :

Employ Diels-Alder reactions with dienophiles (e.g., maleic anhydride) to form bicyclo[2.2.2]octene derivatives.

Monitor regioselectivity using NMR and X-ray crystallography.

Optimize conditions (e.g., Lewis acid catalysts) for high diastereomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.